16-Phenyl tetranor prostaglandin F2alpha
Overview
Description
16-Phenyl tetranor Prostaglandin F2.alpha. is a metabolically stable analog of Prostaglandin F2.alpha. This compound is known for its ability to bind to the FP receptor on ovine luteal cells, albeit with a lower affinity compared to Prostaglandin F2.alpha. It is primarily used in scientific research due to its stability and unique properties .
Mechanism of Action
Target of Action
The primary target of 16-Phenyl tetranor prostaglandin F2alpha is the FP receptor on ovine luteal cells . The FP receptor is a G-protein coupled receptor that is involved in various physiological processes, including smooth muscle contraction and inflammation.
Mode of Action
This compound is a metabolically stable analog of PGF2alpha . It binds to the FP receptor on ovine luteal cells . It has a lower affinity for the fp receptor compared to pgf2alpha .
Pharmacokinetics
As a metabolically stable analog of PGF2alpha , it is expected to have similar absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The activation of the FP receptor by this compound leads to physiological changes such as smooth muscle contraction and the initiation of the inflammatory response . These effects can have various implications depending on the tissue and the physiological context.
Biochemical Analysis
Biochemical Properties
16-Phenyl tetranor prostaglandin F2alpha plays a significant role in biochemical reactions, particularly in the modulation of luteolysis and smooth muscle contraction. It interacts with the FP receptor on ovine luteal cells, albeit with a lower affinity (8.7%) compared to prostaglandin F2alpha . This interaction is crucial for understanding the structural requirements for prostaglandin analog interaction with the ovine corpus luteum prostaglandin F2alpha receptor .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to drive luteolysis and smooth muscle contraction by activating the FP receptor . This activation leads to changes in cell function, impacting processes such as cell proliferation and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with the FP receptor. This binding results in the activation of downstream signaling pathways that regulate gene expression and enzyme activity . The compound’s lower affinity for the FP receptor compared to prostaglandin F2alpha suggests that it may have a different efficacy in modulating these pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. The compound is known for its metabolic stability, which allows for prolonged observation of its effects on cellular function in both in vitro and in vivo studies . Long-term effects include sustained activation of the FP receptor and consistent modulation of cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses can lead to increased activation of the FP receptor, resulting in more pronounced physiological effects . At very high doses, there may be toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with specific enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, contributing to the compound’s overall biochemical activity . Understanding these pathways is essential for elucidating the compound’s role in various physiological processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its bioavailability and efficacy . The compound’s stability also plays a role in its distribution patterns.
Subcellular Localization
This compound is localized within specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular organelles, influencing its interactions with other biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 16-Phenyl tetranor Prostaglandin F2alpha involves several steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with reaction temperatures carefully controlled to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of 16-Phenyl tetranor Prostaglandin F2.alpha. follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the production process .
Chemical Reactions Analysis
Types of Reactions: 16-Phenyl tetranor Prostaglandin F2.alpha. undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed under controlled temperatures.
Substitution: Substitution reactions often involve the use of halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
Major Products: The major products formed from these reactions include various derivatives of 16-Phenyl tetranor Prostaglandin F2.alpha., which are used to study the compound’s biological activity and potential therapeutic applications .
Scientific Research Applications
16-Phenyl tetranor Prostaglandin F2.alpha. has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the reactivity and stability of prostaglandin analogs.
Biology: Investigated for its role in cellular signaling and receptor binding studies.
Medicine: Explored for its potential therapeutic applications in treating conditions like glaucoma and postpartum hemorrhage.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry .
Comparison with Similar Compounds
16-Phenoxy tetranor Prostaglandin F2.alpha.: A metabolically stable analog with a phenoxy group at the 16th position, known for its higher affinity for the FP receptor.
Prostaglandin F2.alpha.: The parent compound, widely studied for its role in reproductive physiology and smooth muscle contraction.
Uniqueness: 16-Phenyl tetranor Prostaglandin F2.alpha. is unique due to its phenyl group at the 16th position, which imparts distinct chemical and biological properties. Its stability and lower affinity for the FP receptor make it a valuable tool in scientific research, particularly in studies involving receptor binding and signal transduction .
Properties
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-4-phenylbut-1-enyl]cyclopentyl]hept-5-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O5/c23-17(14-16-8-4-3-5-9-16)12-13-19-18(20(24)15-21(19)25)10-6-1-2-7-11-22(26)27/h1,3-6,8-9,12-13,17-21,23-25H,2,7,10-11,14-15H2,(H,26,27)/b6-1-,13-12+/t17-,18-,19-,20+,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUYLHQSIMTBCQ-SDMFVQJASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)C=CC(CC2=CC=CC=C2)O)CC=CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](CC2=CC=CC=C2)O)C/C=C\CCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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